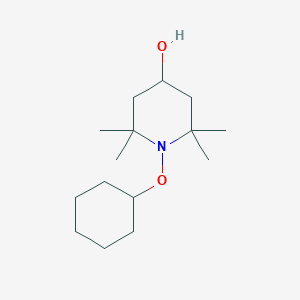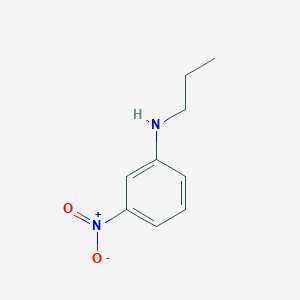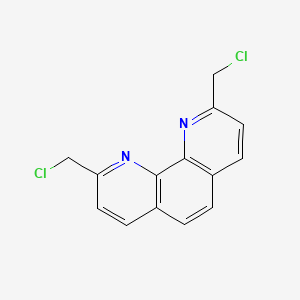
2,9-Bis(chloromethyl)-1,10-phenanthroline
Übersicht
Beschreibung
2,9-Bis(chloromethyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives Phenanthroline is a heterocyclic organic compound that consists of three fused benzene rings, forming a nitrogen-containing aromatic system The compound this compound is characterized by the presence of two chloromethyl groups attached to the 2 and 9 positions of the phenanthroline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(chloromethyl)-1,10-phenanthroline typically involves the chloromethylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
- Dissolve 1,10-phenanthroline in a suitable solvent, such as acetic acid.
- Add formaldehyde and hydrochloric acid to the solution.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate.
- Extract the product with an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis(chloromethyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Coordination Reactions: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions to form metal complexes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phenanthroline ring can be oxidized or reduced.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild to moderate conditions (e.g., room temperature to 80°C) in polar solvents like dimethylformamide or ethanol.
Coordination Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in aqueous or organic solvents can be used to form coordination complexes.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl groups.
Coordination Complexes: Metal-phenanthroline complexes with diverse structures and properties.
Oxidation and Reduction: Oxidized or reduced forms of the phenanthroline ring system.
Wissenschaftliche Forschungsanwendungen
2,9-Bis(chloromethyl)-1,10-phenanthroline has several scientific research applications, including:
Coordination Chemistry: Used as a ligand to form metal complexes with unique electronic and structural properties.
Materials Science:
Catalysis: Metal complexes of this compound can act as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.
Biological Studies: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Analytical Chemistry: Used in the development of sensors and probes for detecting metal ions and other analytes.
Wirkmechanismus
The mechanism of action of 2,9-Bis(chloromethyl)-1,10-phenanthroline depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. In biological studies, the compound may intercalate into DNA, disrupting its structure and affecting cellular processes. The chloromethyl groups can also undergo nucleophilic substitution, leading to the formation of covalent bonds with biomolecules.
Vergleich Mit ähnlichen Verbindungen
2,9-Bis(chloromethyl)-1,10-phenanthroline can be compared with other phenanthroline derivatives, such as:
1,10-Phenanthroline: The parent compound without chloromethyl groups, commonly used as a ligand in coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of chloromethyl groups, exhibiting different reactivity and coordination behavior.
2,9-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups, used in the synthesis of coordination complexes with distinct properties.
The uniqueness of this compound lies in its chloromethyl groups, which provide additional reactivity for nucleophilic substitution and potential for forming covalent bonds with other molecules.
Eigenschaften
IUPAC Name |
2,9-bis(chloromethyl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)18-14(10)13(9)17-11/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRCSBZOPMBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CCl)N=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326586 | |
| Record name | NSC602849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87518-61-4 | |
| Record name | NSC602849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


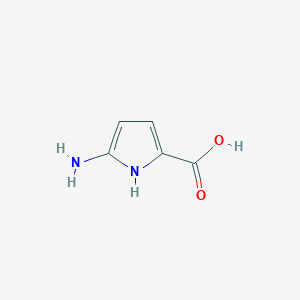


![2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B3057980.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-2-amine](/img/structure/B3057985.png)
![2-[(4-FLUOROBENZYL)AMINO]-1-BUTANOL](/img/structure/B3057986.png)
![7-(Difluoromethyl)-2,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3057987.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3057989.png)
![4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline](/img/new.no-structure.jpg)
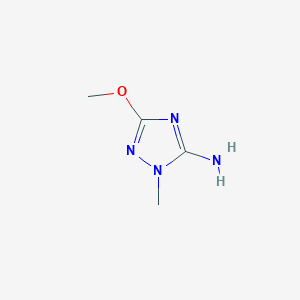
![[2-(2-Methylphenoxy)phenyl]methanamine](/img/structure/B3057993.png)
